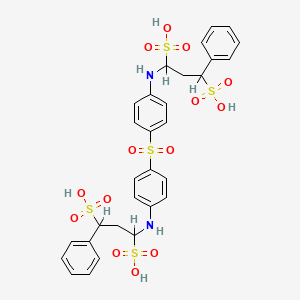
phenopryldiasulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phenopryldiasulfone is a chemotherapeutic agent primarily used in the treatment of tuberculosis. It belongs to the class of sulfone compounds, which are known for their antibacterial properties. This compound was first synthesized in the 1930s and gained attention due to its effectiveness against tuberculosis and low toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
phenopryldiasulfone is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The initial step involves the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to sulfonation to produce the sulfone compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
phenopryldiasulfone undergoes various chemical reactions, including:
- this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo nucleophilic substitution reactions .Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
phenopryldiasulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Primarily used in the treatment of tuberculosis and leprosy.
Wirkmechanismus
phenopryldiasulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive antagonist of p-aminobenzoic acid, a precursor in the folic acid synthesis pathway. By inhibiting folic acid synthesis, this compound prevents the production of DNA, RNA, and proteins, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Dapsone: Used in the treatment of leprosy and dermatitis herpetiformis.
Uniqueness
phenopryldiasulfone is unique due to its low toxicity and high efficacy against tuberculosis. Unlike other sulfonamides, it has a broader spectrum of activity and is effective against both tuberculosis and leprosy .
Eigenschaften
CAS-Nummer |
118-84-3 |
|---|---|
Molekularformel |
C30H32N2O14S5 |
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |
InChI |
InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
InChI-Schlüssel |
HCCUQCPVNVAHMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















